molecular formula C18H22N6OS B5595457 2-amino-3-ethyl-N-[2-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)ethyl]-3H-imidazo[4,5-b]pyridine-6-carboxamide

2-amino-3-ethyl-N-[2-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)ethyl]-3H-imidazo[4,5-b]pyridine-6-carboxamide

Cat. No. B5595457
M. Wt: 370.5 g/mol
InChI Key: YFQKLDRZQONZDB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridine derivatives often involves cyclization reactions, with key steps including tosylation, treatment with appropriate acetamides, and the use of Horner−Emmons reagents for direct incorporation of functional groups. These steps are crucial for achieving stereospecific outcomes and for the introduction of various substituents into the imidazo[1,2-a]pyridine framework (Hamdouchi et al., 1999).

Mechanism of Action

The mechanism of action would depend on the specific biological target of this compound. Given its structural features, it could potentially interact with a variety of targets. For example, indole derivatives have been found to have various biological activities, including antiviral, anti-inflammatory, and anticancer activities .

Future Directions

Future research could involve further exploration of the biological activity of this compound, as well as the development of synthetic methods for its preparation. Given the biological activity of related compounds, it could potentially serve as a lead compound in the development of new pharmaceuticals .

properties

IUPAC Name

2-amino-3-ethyl-N-[2-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)ethyl]imidazo[4,5-b]pyridine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N6OS/c1-2-24-16-13(23-18(24)19)9-11(10-21-16)17(25)20-8-7-15-22-12-5-3-4-6-14(12)26-15/h9-10H,2-8H2,1H3,(H2,19,23)(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFQKLDRZQONZDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=N2)C(=O)NCCC3=NC4=C(S3)CCCC4)N=C1N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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